Cas no 1072944-35-4 (N-Cyclopropyl 4-bromo-3-methoxybenzamide)

N-Cyclopropyl 4-bromo-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-cyclopropyl-3-methoxybenzamide
- N-Cyclopropyl 4-bromo-3-methoxybenzamide
-
- MDL: MFCD11504870
- インチ: InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
- InChIKey: ACZUAJCGIAVKNK-UHFFFAOYSA-N
- ほほえんだ: COC1=C(Br)C=CC(C(NC2CC2)=O)=C1
計算された属性
- せいみつぶんしりょう: 269.00500
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.51 g/l)(25ºC)、
- PSA: 38.33000
- LogP: 2.74080
N-Cyclopropyl 4-bromo-3-methoxybenzamide セキュリティ情報
N-Cyclopropyl 4-bromo-3-methoxybenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Cyclopropyl 4-bromo-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB272010-1 g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-35-4 | 1 g |
€178.00 | 2023-07-20 | ||
abcr | AB272010-10 g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-35-4 | 10 g |
€756.00 | 2023-07-20 | ||
abcr | AB272010-1g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide, 98%; . |
1072944-35-4 | 98% | 1g |
€178.00 | 2025-02-16 | |
Ambeed | A295355-5g |
4-Bromo-N-cyclopropyl-3-methoxybenzamide |
1072944-35-4 | 98% | 5g |
$248.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756319-5g |
4-Bromo-n-cyclopropyl-3-methoxybenzamide |
1072944-35-4 | 95% | 5g |
¥2256.00 | 2024-08-09 | |
abcr | AB272010-5 g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-35-4 | 5 g |
€450.00 | 2023-07-20 | ||
TRC | C991883-1g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide |
1072944-35-4 | 1g |
$150.00 | 2023-05-18 | ||
TRC | C991883-250mg |
N-Cyclopropyl 4-bromo-3-methoxybenzamide |
1072944-35-4 | 250mg |
$75.00 | 2023-05-18 | ||
abcr | AB272010-10g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide, 98%; . |
1072944-35-4 | 98% | 10g |
€756.00 | 2025-02-16 | |
A2B Chem LLC | AD64094-10g |
N-Cyclopropyl 4-bromo-3-methoxybenzamide |
1072944-35-4 | 98% | 10g |
$467.00 | 2024-04-20 |
N-Cyclopropyl 4-bromo-3-methoxybenzamide 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
N-Cyclopropyl 4-bromo-3-methoxybenzamideに関する追加情報
N-Cyclopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-35-4): A Comprehensive Overview
N-Cyclopropyl 4-bromo-3-methoxybenzamide, with the CAS registry number 1072944-35-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their potential applications in drug discovery and materials science. The structure of N-Cyclopropyl 4-bromo-3-methoxybenzamide consists of a benzene ring substituted with a bromine atom at the para position, a methoxy group at the meta position, and an amide group attached to a cyclopropyl moiety. This unique combination of functional groups makes it a versatile molecule with diverse chemical and biological properties.
The synthesis of N-Cyclopropyl 4-bromo-3-methoxybenzamide typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the amide bond between the benzene ring and the cyclopropyl group. These methods not only enhance the purity of the final product but also allow for greater structural diversity in related compounds.
One of the most intriguing aspects of N-Cyclopropyl 4-bromo-3-methoxybenzamide is its pharmacological activity. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as beta-secretase (BACE1). For example, a recent study published in Journal of Medicinal Chemistry demonstrated that this compound binds selectively to BACE1, inhibiting its enzymatic activity and potentially reducing amyloid-beta production in Alzheimer's disease models. Such findings underscore its potential as a lead compound for developing novel therapeutic agents.
In addition to its enzymatic activity, N-Cyclopropyl 4-bromo-3-methoxybenzamide has been explored for its role in modulating cellular signaling pathways. Preclinical studies indicate that this compound interacts with G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli. This property has led researchers to investigate its potential in treating conditions such as chronic pain and inflammation. Furthermore, computational modeling techniques have been employed to predict its binding affinities to various receptor types, providing valuable insights into its mechanism of action.
The application of N-Cyclopropyl 4-bromo-3-methoxybenzamide extends beyond pharmacology into materials science. Due to its rigid cyclopropyl structure and electron-withdrawing substituents, this compound exhibits interesting electronic properties that make it suitable for use in organic electronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its ability to modulate charge transport properties within these devices highlights its versatility across multiple disciplines.
From an environmental standpoint, understanding the fate and toxicity of N-Cyclopropyl 4-bromo-3-methoxybenzamide is crucial for its safe handling and disposal. Ecotoxicological studies have assessed its impact on aquatic organisms, revealing moderate toxicity levels under controlled laboratory conditions. These findings emphasize the importance of implementing proper waste management practices when working with this compound.
In conclusion, N-Cyclopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-35-4) is a multifaceted compound with promising applications in drug discovery, materials science, and beyond. Its unique chemical structure and diverse functional groups make it an attractive target for further research. As advancements in synthetic methodologies and computational modeling continue to evolve, the potential for unlocking new therapeutic and technological applications of this compound remains vast.
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